1,1,2,3,3,3-Hexafluoropropyl ethyl ether is a fluorinated ether compound with the molecular formula and a molecular weight of 196.09 g/mol. This compound is characterized by its unique structure that incorporates six fluorine atoms, contributing to its distinctive chemical properties. It is primarily utilized in various scientific research fields, including chemistry and biology, where it serves as a solvent and reagent in organic synthesis and the study of fluorinated compounds' interactions with biological systems .
1,1,2,3,3,3-Hexafluoropropyl ethyl ether can be synthesized through several methods. The primary synthetic route involves the reaction of hexafluoropropylene oxide with ethanol in the presence of a base catalyst. This method allows for the formation of the ether linkage while incorporating the hexafluoropropyl group.
1,1,2,3,3,3-Hexafluoropropyl ethyl ether undergoes various chemical reactions:
The mechanism of action for 1,1,2,3,3,3-Hexafluoropropyl ethyl ether involves its interaction with biological systems at the cellular level. Notably, it interacts with cytochrome P450 enzymes such as CYP2E1 during metabolism. This interaction can lead to the formation of reactive metabolites that may influence cellular redox balance and signaling pathways.
Research indicates that this compound affects gene expression and cellular metabolism through these interactions.
The chemical properties include high volatility due to its low boiling point and strong hydrogen bonding capabilities attributed to its ether functionality. These properties make it suitable for various applications in organic synthesis and material science .
1,1,2,3,3,3-Hexafluoropropyl ethyl ether has several important applications:
This compound's unique properties make it a valuable asset in scientific research and industrial applications alike.
The development of fluorinated ethers emerged from mid-20th century efforts to create thermally stable, chemically inert compounds for specialized industrial applications. Early synthetic routes relied on direct fluorination techniques using hazardous fluorine gas (F₂), which presented significant handling challenges and safety risks. Alternative approaches utilized halogen exchange reactions (Halex) with anhydrous hydrogen fluoride (HF), where chloride precursors were reacted under high-pressure conditions to introduce fluorine atoms [4]. These methods operated at elevated temperatures (typically 80-150°C) and employed corrosion-resistant reactors constructed from nickel or monel alloys to withstand the harsh reaction conditions.
A significant breakthrough came with the adoption of liquid-phase catalysis using metal halides such as antimony pentachloride (SbCl₅) or tin tetrafluoride (SnF₄). These catalysts facilitated stepwise fluorination through intermediates like 1,1,1,3-tetrachloropropane and 2-chloro-3,3,3-trifluoropropene [4]. However, these processes suffered from low selectivity (typically 60-75%) and required extensive purification steps, including fractional distillation and solvent extraction, to isolate the desired fluorinated ether products. The table below contrasts key characteristics of early synthetic approaches:
Table 1: Early Industrial Methods for Fluorinated Ether Synthesis
Synthetic Approach | Typical Conditions | Catalytic System | Key Limitations |
---|---|---|---|
Direct Fluorination (F₂) | 25-50°C, atmospheric pressure | None | Explosion hazards; uncontrolled exothermic reactions |
Halex Process (HF) | 80-150°C, 10-30 bar | SbCl₅/Cr₂O₃ mixtures | Low conversion rates; reactor corrosion |
Stepwise Fluorination | 100-180°C, 5-20 bar | SnCl₄/SbF₃ complexes | Isomer formation; purification challenges |
The industrial production of 1,1,2,3,3,3-hexafluoropropyl ethyl ether (CAS 380-34-7) accelerated in the 1990s with optimized nucleophilic substitution routes. This compound, with molecular formula C₅H₆F₆O (MW: 196.09 g/mol), emerged as a versatile intermediate and specialty solvent [2] [5]. Manufacturers like TCI Chemicals standardized production using etherification reactions between sodium 1,1,2,3,3,3-hexafluoropropoxide and ethyl halides in aprotic solvents, achieving >98% purity as confirmed by gas chromatography [2].
Industrial synthesis transitioned to continuous-flow reactors featuring corrosion-resistant linings to handle aggressive fluorinated intermediates. Critical process parameters included:
This compound gained industrial relevance due to its exceptional properties: low boiling point (65°C), high density (1.32 g/cm³), and refractive index (1.35) [5] [2]. These characteristics facilitated applications as a specialty solvent for organofluorine synthesis, refrigerant component, and propellant additive where traditional hydrocarbons exhibited insufficient stability or environmental persistence [5]. Production scaling addressed purification challenges through multi-stage distillation systems with theoretical plate counts exceeding 30, enabling separation of isomeric impurities that previously limited yield ceilings to 85-90% [4].
Catalyst innovations revolutionized precursor activation strategies since 2010, with patent WO2017178857A1 documenting heterogeneous catalysis using chromium-doped alumina for dehydrohalogenation [4]. This approach achieved 95% selectivity for 2,3,3,3-tetrafluoropropene—a key intermediate for hexafluoropropyl derivatives—while reducing byproduct formation by 40% compared to homogeneous catalysts. Modern synthetic routes favor halocarbon precursors like 1,1,1,2,3-pentachloropropane due to their commercial availability and regioselective fluorination potential.
Significant paradigm shifts include:
Table 2: Evolution of Precursor Systems for Industrial Synthesis
Precursor Generation | Representative Compounds | Catalyst Advancement | Yield Improvement |
---|---|---|---|
First (1990s) | CCl₃-CH₂-CHCl₂ (1,1,1,3-tetrachloropropane) | Lewis acids (AlCl₃, BF₃) | 65-70% |
Second (2000s) | CF₃-CCl=CCl₂ (1,1,2-trichloro-3,3,3-trifluoropropene) | Phase-transfer catalysts | 75-82% |
Third (2010s-present) | CF₃-CF=CCl₂ (1,2-dichloro-3,3,3-trifluoropropene) | Heterogeneous Cr₂O₃/Al₂O₃ | 90-95% |
Functionalization strategies evolved toward chemo-selective alkylation protecting the hexafluoropropyl group while enabling ether bond formation. Modern approaches employ sodium ethoxide-mediated Williamson synthesis under anhydrous conditions, minimizing hydrolysis of the fluorinated moiety [4]. Recent advances include electrochemical fluorination using recyclable ammonium fluoride salts, reducing HF waste by 85%, and continuous extraction systems with supercritical CO₂ that achieve 99% product recovery [4]. These innovations collectively address historical challenges in regioselectivity and environmental impact while establishing 1,1,2,3,3,3-hexafluoropropyl ethyl ether as a commercially viable fluorinated building block.
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